tert-Butyl 5-Nitro-1H-indazole-1-carboxylate
Overview
Description
“tert-Butyl 5-Nitro-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number 129488-09-1 . It has a molecular weight of 263.249 and a molecular formula of C12H13N3O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 5-Nitro-1H-indazole-1-carboxylate” were not found in the available resources, indazole derivatives are known to be involved in a variety of reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 406.1±37.0 °C at 760 mmHg, and a flash point of 199.4±26.5 °C . It is recommended to be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
1. Applications in Energetic Materials
The compound tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is related to 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), a high-energy material. Studies on NTO have extensively covered aspects like crystal structure, thermolysis, and various applications, highlighting its potential in various applications. The insights obtained from theoretical considerations of NTO's structure and thermolysis could be relevant for similar nitro-compounds like tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, particularly in the field of energetic materials (Singh & Felix, 2003).
2. Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs), like tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, are used in various industrial and commercial products. The environmental occurrence, human exposure, and toxicity of SPAs have been a topic of recent studies. These studies provide insights into the contamination, environmental behaviors, and potential toxicity effects of SPAs, including tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, which could inform further research and environmental management strategies (Liu & Mabury, 2020).
3. Biological Activities and Applications
The presence of tertiary butyl groups in compounds is associated with various biological activities. A review of naturally occurring and synthesized neo fatty acids and neo alkanes, which often contain tertiary butyl groups, shows promising applications as antioxidants and in anticancer, antimicrobial, and antibacterial treatments. This suggests that tert-Butyl 5-Nitro-1H-indazole-1-carboxylate could also possess similar biological activities and applications, given its structural characteristics (Dembitsky, 2006).
4. Therapeutic Applications
Indazole derivatives are known for their wide range of biological activities, arousing interest in their development as therapeutic agents. The indazole scaffold, which is present in tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, forms the basic structure of numerous compounds with potential therapeutic value, especially in treating cancers, inflammation, and neurodegenerative disorders. This positions tert-Butyl 5-Nitro-1H-indazole-1-carboxylate as a compound of interest for pharmacological studies (Denya et al., 2018).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
tert-butyl 5-nitroindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAJFAVMXBRTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467645 | |
Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |
CAS RN |
129488-09-1 | |
Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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